molecular formula C28H33N5O2S B2417472 N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-46-8

N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2417472
CAS RN: 2034302-46-8
M. Wt: 503.67
InChI Key:
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Thiadiazoles, on the other hand, are a class of compounds that contain a five-membered ring system with a sulfur atom, two nitrogen atoms, and two carbon atoms . They exhibit a wide variety of biological activities .


Molecular Structure Analysis

1,2,4-Triazoles exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . They act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one with N-cyclopentyl-3-methylbenzylthioacetamide, followed by cyclization and carboxylation reactions." "Starting Materials": [ "4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "N-cyclopentyl-3-methylbenzylthioacetamide", "Sodium hydride", "Carbon dioxide", "Dimethylformamide", "Chloroform", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: To a stirred suspension of 4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one (1.0 g, 3.5 mmol) in dry dimethylformamide (DMF) (10 mL) at 0°C, add sodium hydride (60% dispersion in oil, 0.17 g, 4.2 mmol) in small portions. Stir the reaction mixture for 30 min at 0°C.", "Step 2: To the above reaction mixture, add N-cyclopentyl-3-methylbenzylthioacetamide (1.3 g, 4.2 mmol) in DMF (5 mL) dropwise at 0°C. Stir the reaction mixture for 2 h at 0°C.", "Step 3: Add chloroform (20 mL) to the reaction mixture and extract the product. Wash the organic layer with water (10 mL × 3) and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in methanol (10 mL) and add sodium bicarbonate (0.5 g, 6.0 mmol) to the solution. Stir the reaction mixture for 30 min at room temperature.", "Step 5: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash the organic layer with water (10 mL × 3). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in a mixture of ethyl acetate and acetic acid (9:1, v/v) (10 mL) and add carbon dioxide gas to the solution. Stir the reaction mixture for 2 h at room temperature.", "Step 7: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Recrystallize the residue from ethyl acetate to obtain the final product, N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] }

CAS RN

2034302-46-8

Product Name

N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Molecular Formula

C28H33N5O2S

Molecular Weight

503.67

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C28H33N5O2S/c1-18(2)13-14-32-26(35)23-12-11-21(25(34)29-22-9-4-5-10-22)16-24(23)33-27(32)30-31-28(33)36-17-20-8-6-7-19(3)15-20/h6-8,11-12,15-16,18,22H,4-5,9-10,13-14,17H2,1-3H3,(H,29,34)

SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CCC(C)C

solubility

not available

Origin of Product

United States

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